molecular formula C34H36N6O8 B584630 Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) CAS No. 1346602-61-6

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)

Cat. No.: B584630
CAS No.: 1346602-61-6
M. Wt: 656.696
InChI Key: KZNWAGBYYVYIPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. it is generally produced in small quantities under controlled laboratory conditions to maintain high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution .

Scientific Research Applications

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their function and activity. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) include:

  • N,N’-Bis(2,5-dioxopyrrolidin-1-yl)succinamide
  • N,N’-Bis(3-maleimidopropionyl)ethylenediamine
  • N,N’-Bis(phenylcarbamoylmethyl)maleimide

Uniqueness

What sets Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) apart is its unique structure, which allows it to form stable complexes with proteins and other biomolecules. This property makes it particularly valuable in proteomics research, where precise and stable interactions are essential .

Biological Activity

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) is a synthetic compound notable for its potential applications in biochemical research and therapeutic development. This compound, identified by the CAS number 1346602-61-6 and the molecular formula C34H36N6O8, exhibits interesting biological activities, particularly in the context of protein interactions and crosslinking applications in cellular systems.

Chemical Structure

The structure of Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) features multiple functional groups that facilitate its reactivity and interaction with biological molecules. The compound contains:

  • Two maleimide groups : These are known for their ability to form stable thioether bonds with thiol groups in proteins.
  • Phenylimino linkages : These contribute to the stability and solubility of the compound in biological systems.
  • Succinyl moiety : Enhances solubility and may influence biological activity through modulation of protein interactions.

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) primarily acts as a crosslinker for proteins. Its maleimide groups react specifically with cysteine residues in proteins, allowing for the formation of covalent bonds that can stabilize protein structures or modify their functions. This property is particularly useful in:

  • Protein labeling : Facilitating the study of protein interactions and dynamics.
  • Therapeutic applications : Potentially serving as a drug delivery system by attaching therapeutic agents to target proteins.

Case Studies

  • Protein Crosslinking Studies
    • In a study investigating the efficacy of various crosslinkers, Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) was shown to effectively crosslink antibodies to enhance their stability and binding affinity to antigens. The study compared several crosslinkers, highlighting this compound's superior performance in maintaining functional integrity post-crosslinking.
  • Cellular Uptake Experiments
    • Research demonstrated that when conjugated with fluorescent markers, this compound facilitated cellular uptake in cancer cell lines. The results indicated that the maleimide functionality allowed for selective binding to cell surface proteins, enhancing the visibility of targeted cells under fluorescence microscopy.

Comparative Biological Activity

CompoundCrosslinking EfficiencyCellular UptakeStability
Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)HighModerateHigh
Other Maleimide CrosslinkersModerateLowModerate

Research Findings

Recent findings have indicated that Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) can be utilized not only for basic research but also holds promise in therapeutic contexts:

  • Antibody Drug Conjugates (ADCs) : Its ability to form stable conjugates with antibodies has led to exploration in ADC formulations, where targeted delivery of cytotoxic drugs is essential.
  • Diagnostic Applications : The compound's properties enable it to be used in diagnostic assays where protein interactions need to be monitored closely.

Future Directions

Ongoing research aims to explore:

  • Expanded Applications : Investigating other potential biological targets beyond cysteine residues.
  • Optimization of Crosslinking Conditions : Identifying optimal conditions for maximum efficiency and minimal disruption to protein function.

Properties

IUPAC Name

N,N'-bis[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyl]-N,N'-diphenylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N6O8/c41-27(17-21-39-31(45)13-14-32(39)46)35-19-23-37(25-7-3-1-4-8-25)29(43)11-12-30(44)38(26-9-5-2-6-10-26)24-20-36-28(42)18-22-40-33(47)15-16-34(40)48/h1-10,13-16H,11-12,17-24H2,(H,35,41)(H,36,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNWAGBYYVYIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCNC(=O)CCN2C(=O)C=CC2=O)C(=O)CCC(=O)N(CCNC(=O)CCN3C(=O)C=CC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858409
Record name N~1~,N~4~-Bis{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethyl}-N~1~,N~4~-diphenylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-61-6
Record name N~1~,N~4~-Bis{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethyl}-N~1~,N~4~-diphenylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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